molecular formula C8H4BrF3N2 B597726 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263061-60-4

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B597726
M. Wt: 265.033
InChI Key: BNPKKZHXCURCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines, such as 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine, are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Structural Studies

  • Heterocyclic Compounds Synthesis : 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has been synthesized as part of a series of heterocyclic compounds with an imidazole ring. These compounds were prepared through reactions involving 3-bromo-1,1,1-trifluoroacetone, which confirmed a previously proposed mechanism for such reactions (Abignente et al., 1986).

  • Structural Elucidation : The structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a related compound, has been analyzed, revealing a planar imidazo[1,2-a]pyridine group and disordered fluorine and methyl groups (Fun et al., 2011).

Chemical Synthesis Improvements

  • Copper-Mediated Aerobic Oxidative Synthesis : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling has been developed. This method is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).

  • Ultrasound-Promoted Synthesis : An efficient synthesis of C3-brominated imidazo[1,2-a]pyridines has been achieved through ultrasound-promoted and Na2CO3-mediated regioselective bromination, avoiding metal catalysts and harsh conditions (Gui et al., 2020).

  • Transition-Metal-Free Synthesis : A transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines has been developed, enabling the efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou et al., 2019).

  • One-Pot Synthesis : Indium(III) bromide has been used for the first-time synthesis of imidazo[1,2-a]pyridines in a one-pot operation from 2-aminopyridine, aldehydes, and alkynes, proving its effectiveness for both alkyne and imine activation (Reddy et al., 2011).

Biological Applications

  • Antimicrobial and Anticancer Activity : Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and demonstrated significant antimicrobial and anticancer activities (Banda et al., 2016).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance, supported by various spectroscopic and computational approaches (Saady et al., 2021).

properties

IUPAC Name

3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPKKZHXCURCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.